Enzymatic Potency (IC50): Positioning Within the CAB Scaffold SAR Landscape
In a biochemical endonuclease inhibition assay, Cap-dependent endonuclease-IN-26 (compound 2v) demonstrates an IC50 of 286 nM . This potency places it within a specific SAR-defined range for CAB-N analogues bearing a benzhydryl group at the N-1 position, which was identified as a key pharmacophore for submicromolar cellular activity [1]. For comparison, the approved drug baloxavir acid exhibits a markedly higher enzymatic potency, with reported IC50 values ranging from 1.4 to 3.1 nM for influenza A strains [2]. While less potent enzymatically, IN-26 achieves a balanced profile that was critical for its subsequent in vivo efficacy, distinguishing it from both more potent and less potent analogues within the same CAB series [1].
| Evidence Dimension | Biochemical Inhibition of Cap-dependent Endonuclease (IC50) |
|---|---|
| Target Compound Data | IC50 = 286 nM |
| Comparator Or Baseline | Baloxavir acid: IC50 = 1.4 - 3.1 nM (influenza A) [2]; Other CAB analogues (e.g., compound 2t): IC50 range = 70 - >1000 nM [1] |
| Quantified Difference | Target compound is 92-204 times less potent enzymatically than baloxavir acid, but exhibits a distinct SAR-driven PK-efficacy profile. |
| Conditions | Biochemical CEN assay (PA endonuclease activity) |
Why This Matters
This quantitative data clarifies the compound's specific position in the SAR landscape; it is not a direct enzymatic potency replacement for baloxavir but a differentiated CAB-scaffold tool with validated in vivo efficacy despite a higher IC50.
- [1] Miyagawa M, et al. Synthesis and SAR Study of Carbamoyl Pyridone Bicycle Derivatives as Potent Inhibitors of Influenza Cap-dependent Endonuclease. J Med Chem. 2019;62(17):8101-8114. doi:10.1021/acs.jmedchem.9b00861. PMID: 31386363. View Source
- [2] DrugCentral. Baloxavir marboxil. DrugCentral Database. Accessed 2026. View Source
